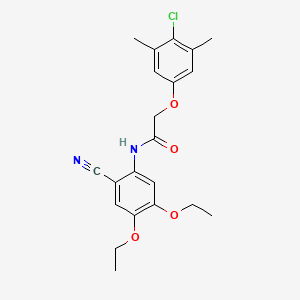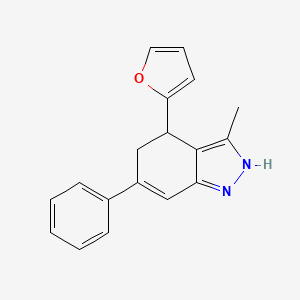
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide, commonly known as “BAY 41-2272,” is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.
Wirkmechanismus
BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of smooth muscle tone and blood vessel dilation. By increasing the activity of sGC, BAY 41-2272 can help to improve blood flow and reduce blood pressure.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BAY 41-2272 in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the role of sGC in various biological processes. Additionally, it has been shown to have relatively low toxicity, which makes it a safer alternative to some other compounds that have been used in similar studies. However, one limitation of using BAY 41-2272 is that it may have off-target effects, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on BAY 41-2272. One area of interest is the development of more selective sGC stimulators, which could help to reduce the risk of off-target effects. Additionally, there is ongoing research into the potential therapeutic applications of BAY 41-2272 in the treatment of conditions such as asthma, COPD, and Alzheimer's disease. Finally, there is interest in exploring the potential of BAY 41-2272 as a tool for studying the role of sGC in various biological processes.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-5-26-18-9-15(11-23)17(10-19(18)27-6-2)24-20(25)12-28-16-7-13(3)21(22)14(4)8-16/h7-10H,5-6,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKIGDGPKVIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide](/img/structure/B4300183.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300185.png)
![ethyl 4-({[5-oxo-1-phenyl-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B4300187.png)
![ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B4300194.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4300198.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![ethyl 2-[({[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4300234.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4300236.png)
![2-[(2-chloro-5-nitrobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4300249.png)

![N-[(allylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B4300266.png)
![15,15-diethyl-13bH,15H-naphtho[2',3':5,6][1,3]oxazino[3,4-a][3,1]benzoxazine](/img/structure/B4300272.png)
